molecular formula C20H20N4O2 B2833225 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide CAS No. 1798525-60-6

6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide

Cat. No.: B2833225
CAS No.: 1798525-60-6
M. Wt: 348.406
InChI Key: HZRBWSUWXFSJDQ-UHFFFAOYSA-N
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Description

6-Methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure comprises a 1H-indole-2-carboxamide core substituted with a methoxy group at the 6-position and a 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl chain at the amide nitrogen.

Properties

IUPAC Name

6-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-16-6-5-15-12-18(23-17(15)13-16)20(25)22-9-3-10-24-11-7-14-4-2-8-21-19(14)24/h2,4-8,11-13,23H,3,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRBWSUWXFSJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide involves its interaction with FGFRs. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This inhibition prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Table 1: Structural Comparison of Selected Analogues
Compound Name (Reference) Core Structure Substituents/Linkers Notable Features
6-Methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide (Target) 1H-Indole-2-carboxamide - 6-Methoxy group
- 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl chain
Combines indole’s rigidity with pyrrolopyridine’s planar heteroaromatic system.
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole-2-carboxamide - Trifluoromethylpyridine substituent
- Imidazole-ethyl linker
High purity (HPLC: 98.67%) and stability; trifluoromethyl enhances lipophilicity.
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives Pyrrolo[2,3-b]pyridine Varied pyrazole substituents Protein kinase inhibitors; broad therapeutic applications.
7-Butyl-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine - Butyl and dimethyl groups
- Methoxypropyl chain
Pyrimidine core may enhance DNA/RNA interaction; methoxy improves solubility.
6-Chloro-N-{2-[1-(2-methylpropyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethyl}pyridine-3-carboxamide Pyridine-3-carboxamide - Chloro substituent
- Pyrrolopyridine-ethyl linker
Chlorine atom increases electrophilicity, potentially enhancing target binding.

Functional and Pharmacological Insights

Heterocyclic Core Modifications
  • Indole vs. Pyrrole/Pyrimidine Cores: The target compound’s indole core provides a rigid, planar structure conducive to π-π stacking interactions, similar to pyrrole-2-carboxamide derivatives .
  • Substituent Effects: The 6-methoxy group in the target compound may enhance membrane permeability compared to the chloro substituent in , which could increase target affinity but reduce bioavailability.
Linker Chain Variations
  • The 3-(pyrrolopyridinyl)propyl chain in the target compound provides a longer, flexible linker compared to the ethyl or methoxypropyl chains in and . Extended linkers may improve conformational adaptability for receptor binding but could introduce entropic penalties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxy-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-indole-2-carboxamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step protocols, including palladium-catalyzed cross-coupling reactions (e.g., allylation or alkynylation) and carboxamide formation. For example, indole and pyrrolopyridine precursors are coupled via alkyl linkers under inert conditions. Key intermediates are purified using column chromatography (SiO₂, DCM/EtOAc gradients) and characterized via 1^1H NMR (400 MHz, DMSO-d₆ or CD₃OD) and LCMS to confirm structural integrity and purity (>95%) .
  • Critical Parameters : Reaction time (e.g., 20 hours for carboxamide coupling), temperature (0°C to reflux), and stoichiometric ratios (1.0–1.8 equiv of reagents) significantly impact yields .

Q. Which structural motifs in this compound are critical for its biological activity?

  • Methodology : The indole-2-carboxamide core and pyrrolo[2,3-b]pyridine moiety are essential for target engagement. Modifications to the methoxy group (position 6) or propyl linker length alter solubility and binding affinity. Competitive binding assays (e.g., fluorescence polarization) and molecular docking studies are used to validate interactions with enzymes or receptors .
  • Data Interpretation : Bioactivity losses in analogs lacking the methoxy group suggest its role in hydrophobic interactions with target pockets .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining purity?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .
  • Solvent Systems : Compare DMF, THF, and toluene for solubility and reaction kinetics.
  • Workflow : Implement telescoped synthesis (avoiding intermediate isolation) and inline HPLC monitoring to reduce purification steps .
    • Case Study : Substituting EtOH with THF in esterification improved indole-2-carboxylate yields from 87% to 92% .

Q. How do structural modifications influence the compound’s pharmacokinetic (PK) profile?

  • Methodology :

  • Analog Design : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrrolopyridine ring to enhance metabolic stability.
  • Assays : Conduct microsomal stability tests (human/rat liver microsomes) and plasma protein binding (equilibrium dialysis) .
    • Data Contradictions : While fluorinated analogs show improved half-lives, they may exhibit reduced permeability in Caco-2 assays. Resolve via logP adjustments (e.g., methyl-to-propyl linker substitution) .

Q. How can discrepancies in spectral data (e.g., 1^1H NMR shifts) between batches be resolved?

  • Methodology :

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm proton assignments and HRMS for exact mass confirmation.
  • Impurity Profiling : Compare LCMS traces with spiked standards to identify byproducts (e.g., dealkylated intermediates) .
    • Example : A batch with δ 11.55 ppm (DMSO-d₆) for indole NH showed a minor impurity at δ 11.60 ppm, resolved via recrystallization from MeOH/H₂O .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

  • Methodology :

  • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners in cell lysates .
  • Kinase Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler™) to pinpoint inhibitory activity .
    • Challenge : Off-target effects due to the compound’s promiscuous binding to ATP pockets. Mitigate via ATP-competitive assays with varying concentrations .

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